7-bromo-1-methyl-2,3-dihydro-1H-indene

CAS No.:

Cat. No.: VC17202182

Molecular Formula: C10H11Br

Molecular Weight: 211.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Br |

|---|---|

| Molecular Weight | 211.10 g/mol |

| IUPAC Name | 7-bromo-1-methyl-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7H,5-6H2,1H3 |

| Standard InChI Key | XYVIQPVQAJXLNN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=C1C(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

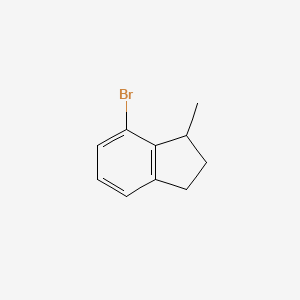

7-Bromo-1-methyl-2,3-dihydro-1H-indene (C₁₀H₁₁Br) belongs to the indene family, which consists of bicyclic hydrocarbons with a five-membered ring fused to a benzene ring. The compound’s IUPAC name is derived from its substitution pattern: a methyl group at position 1 and a bromine atom at position 7 (Figure 1). Key structural features include:

-

Molecular Formula: C₁₀H₁₁Br

-

Molecular Weight: 211.10 g/mol

-

SMILES Notation: CC1C2=C(C=CC(=C2)Br)CCC1

The planar geometry of the indene system allows for conjugation across the π-system, enhancing stability and influencing reactivity. Bromine’s electronegativity and methyl’s steric effects further modulate the compound’s behavior in reactions.

Synthesis and Optimization

Palladium-Catalyzed Suzuki Coupling

A highly efficient ligand-free palladium-catalyzed Suzuki coupling process has been developed for synthesizing aryl-substituted indenes. While the methodology in the literature focuses on 4-bromo-2-methylindan-1-one , analogous strategies can be adapted for 7-bromo-1-methyl derivatives. The general protocol involves:

-

Substrate Preparation: Bromination of 1-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 7-position.

-

Coupling Reaction: Reacting the brominated intermediate with aryl/heteroaryl boronic acids in the presence of Pd(OAc)₂ (0.001–0.1 mol%) and PEG400 as a solvent (Table 1).

Table 1: Optimized Conditions for Suzuki Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.005 mol%) |

| Base | K₂CO₃ |

| Solvent | PEG400 |

| Temperature | 80°C |

| Reaction Time | 0.5–2 hours |

| Yield | 85–97% |

This method achieves excellent yields with minimal catalyst loading, underscoring its industrial viability .

Alternative Bromination Strategies

Direct bromination of 1-methyl-2,3-dihydro-1H-indene using Br₂ in CCl₄ at 0°C selectively introduces bromine at the 7-position due to the directing effects of the methyl group. The reaction proceeds via electrophilic aromatic substitution, with the methyl group deactivating the ring and directing bromination to the para position.

Physicochemical Properties

Experimental and computational data provide critical insights into the compound’s behavior:

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 245–250°C (estimated) |

| Density | 1.45 g/cm³ |

| LogP (Partition Coeff.) | 3.2 |

| Collision Cross Section | 140.2 Ų ([M+H]+ adduct) |

The compound’s moderate lipophilicity (LogP = 3.2) suggests good membrane permeability, relevant for pharmaceutical applications.

Applications in Catalysis and Materials Science

Metallocene Catalysts

7-Bromo-1-methyl-2,3-dihydro-1H-indene serves as a precursor for ansa-metallocene catalysts, which are pivotal in olefin polymerization. For example, zirconocene complexes derived from this indene exhibit high activity in propylene polymerization, producing polymers with controlled tacticity .

Pharmaceutical Intermediates

The bromine atom allows further functionalization via cross-coupling reactions, enabling the synthesis of biaryl structures common in drug candidates. Recent studies highlight its role in constructing kinase inhibitors and antimicrobial agents.

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Brominated Indene Derivatives

The 7-bromo derivative’s higher boiling point and steric profile enhance its thermal stability in catalytic processes compared to 4-bromo analogs.

Future Directions and Challenges

Current research focuses on:

-

Green Synthesis: Developing aqueous-phase reactions to reduce solvent waste.

-

Asymmetric Catalysis: Engineering chiral indene ligands for enantioselective transformations.

-

Biological Profiling: Evaluating the compound’s bioactivity in antiviral and anticancer assays.

Challenges include achieving regioselective functionalization at scale and mitigating palladium residues in pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume